6-(5-Chloro-2-thienyl)nicotinaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H6ClNOS |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
6-(5-chlorothiophen-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H6ClNOS/c11-10-4-3-9(14-10)8-2-1-7(6-13)5-12-8/h1-6H |
InChI Key |
HGFNYFITEFXFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Context Within Pyridine and Thiophene Chemistry Research
The scientific interest in 6-(5-Chloro-2-thienyl)nicotinaldehyde is rooted in the extensive and diverse applications of its foundational heterocyclic systems: pyridine (B92270) and thiophene (B33073). Both are ubiquitous pharmacophores in medicinal chemistry. researchgate.net The pyridine ring is a core component of numerous natural products and pharmaceuticals, while the thiophene ring, a five-membered aromatic heterocycle containing sulfur, is also a privileged structure in drug discovery, noted for its ability to modulate physicochemical properties. researchgate.netmdpi.com
Significance of Nicotinaldehyde and Substituted Thienyl Scaffolds in Organic Synthesis
The molecular architecture of 6-(5-Chloro-2-thienyl)nicotinaldehyde makes it a highly valuable building block in organic synthesis. The aldehyde functional group on the pyridine (B92270) ring is a versatile handle for a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form larger, more complex structures. chemicalbook.com
The synthesis of this and related thienyl-pyridine structures is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. These powerful carbon-carbon bond-forming reactions allow for the efficient connection of the two heterocyclic rings. In a typical Suzuki coupling approach, a halogenated pyridine would be reacted with a thiophene-boronic acid derivative (or vice versa) in the presence of a palladium catalyst.
Table 1: Plausible Reactants for Suzuki-Miyaura Synthesis
| Pyridine Precursor | Thiophene (B33073) Precursor | Catalyst System (Example) |
| 6-Chloronicotinaldehyde (B1585923) | (5-Chlorothiophen-2-yl)boronic acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) |
| 3-Formylpyridine-6-boronic acid | 2-Bromo-5-chlorothiophene (B1265590) | Pd(dppf)Cl₂ + Base (e.g., K₂CO₃) |
The resulting this compound serves as a key intermediate. For instance, the aldehyde can be a precursor for creating compounds with potential pesticidal activity, as seen in the development of novel acetamide (B32628) derivatives. researchgate.net
Table 2: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNOS | |
| Molecular Weight | 223.68 g/mol | |
| Synonym | 6-(5-Chloro-thiophen-2-yl)-pyridine-3-carbaldehyde | |
| CAS Number | 1263379-37-3 | Inferred from supplier data |
Overview of Current Research Trajectories for Complex Heterocyclic Aldehydes
Retrosynthetic Disconnection Analysis
A logical retrosynthetic analysis of this compound identifies the carbon-carbon bond between the pyridine and thiophene rings as the primary point of disconnection. This bond is strategically positioned between an electron-deficient pyridine ring and an electron-rich thiophene ring, making it an ideal candidate for formation via modern cross-coupling reactions.
This disconnection leads to two key synthons: a 6-halonicotinaldehyde derivative (electrophile) and a 5-chloro-2-thienyl organometallic species (nucleophile). The aldehyde group on the pyridine ring is a critical functionality that must be compatible with the reaction conditions or introduced at a later stage.
Figure 1: Retrosynthetic Disconnection of this compound
Precursor Synthesis and Functional Group Introduction
The successful synthesis of the target molecule hinges on the efficient preparation of its precursors, the chlorinated thiophene building block and the functionalized nicotinaldehyde core.
Synthesis of Chlorinated Thiophene Building Blocks
The key precursor for the thiophene moiety is a 2-organometallic-5-chlorothiophene derivative. A common and versatile precursor is (5-chlorothiophen-2-yl)boronic acid . This compound is commercially available, which simplifies the synthetic route considerably.
For syntheses requiring in-situ generation or alternative precursors, several methods can be employed. One approach involves the direct lithiation of 2-chlorothiophene (B1346680) at the 5-position using a strong base like n-butyllithium, followed by quenching with a suitable electrophile to introduce the desired organometallic functionality. Alternatively, 2-bromo-5-chlorothiophene (B1265590) can serve as a starting material for the generation of a Grignard reagent or for conversion to the corresponding boronic acid or its ester.
Preparation and Functionalization of Nicotinaldehyde Core Structures
The nicotinaldehyde core requires a halogen at the 6-position to facilitate the cross-coupling reaction. 6-Chloronicotinaldehyde (B1585923) is a readily available commercial starting material, which is the most direct precursor. sigmaaldrich.comchemspider.comnih.gov
For a de novo synthesis, several routes can be considered. One common strategy involves the synthesis of 6-chloronicotinic acid followed by its reduction to the aldehyde. The synthesis of 6-chloronicotinic acid can be achieved from 6-hydroxynicotinic acid via chlorination with reagents like phosphorus oxychloride or from 2-chloro-5-methylpyridine (B98176) through oxidation. prepchem.comchemicalbook.comgoogle.comgoogle.com The subsequent reduction of the carboxylic acid to the aldehyde can be accomplished using various methods, such as conversion to the acid chloride followed by reduction with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3). libretexts.org
Another potential, though less direct, route could involve the Sandmeyer reaction on 6-aminonicotinaldehyde. wikipedia.orglscollege.ac.inorganic-chemistry.orgbyjus.commasterorganicchemistry.com This would require the initial synthesis of the amino-substituted aldehyde, followed by diazotization and subsequent displacement with a chloride ion using a copper(I) catalyst.
Strategic Introduction of Halogens and Other Activating Groups on Heterocyclic Rings
The introduction of halogens, particularly chlorine or bromine, at specific positions on the heterocyclic rings is crucial for activating them towards cross-coupling reactions. For the pyridine ring, direct halogenation can be challenging due to the deactivating effect of the ring nitrogen. Therefore, the use of pre-functionalized starting materials like 6-chloronicotinaldehyde or 6-chloronicotinic acid is often the preferred strategy.
In the case of the thiophene ring, direct chlorination of thiophene can lead to a mixture of products. A more controlled approach is to start with a pre-functionalized thiophene, such as 2-acetylthiophene, and then introduce the chloro group at the 5-position.
Advanced Carbon-Carbon Coupling Strategies for Conjugation
The cornerstone of the synthesis of this compound is the formation of the C-C bond between the two heterocyclic rings. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl compounds. researchgate.net This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.
For the synthesis of this compound, the Suzuki-Miyaura coupling would involve the reaction of 6-chloronicotinaldehyde with (5-chlorothiophen-2-yl)boronic acid .
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 6-Chloronicotinaldehyde | (5-Chlorothiophen-2-yl)boronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | This compound |
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, need to be carefully optimized to achieve a high yield and purity of the desired product. The presence of the aldehyde group requires that the reaction conditions are mild enough to avoid its degradation. The use of phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) is common in these couplings. The base is essential for the transmetalation step of the catalytic cycle.
Other Transition Metal-Mediated Linkages
Beyond the more common cross-coupling reactions, other transition metal-mediated methodologies are pivotal in the synthesis of bi-heterocyclic compounds like this compound. A prominent and well-documented method for the synthesis of this target molecule is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds.
In a specific patented synthesis, this compound was prepared via a Suzuki coupling of 6-chloronicotinaldehyde with 5-chloro-thiophen-2-yl-boronic acid. The reaction was facilitated by a palladium catalyst, specifically dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂), in the presence of a base, cesium carbonate (Cs₂CO₃). The use of a mixed solvent system comprising 1,2-dimethoxyethane (B42094) (DME), water, and ethanol (B145695) was employed. The reaction proceeded efficiently upon heating to 85°C for 2 hours, affording the desired product in a high yield of 91%.
This method highlights the utility of pre-functionalized starting materials to achieve a specific linkage between the two heterocyclic rings. The choice of a palladium catalyst with a specific ligand, such as dppf, is crucial for achieving high catalytic activity and product yield.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield |
| 6-Chloronicotinaldehyde | 5-Chloro-thiophen-2-yl-boronic acid | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) | Cesium Carbonate | 1,2-Dimethoxyethane / Water / Ethanol | 85°C | 2 h | 91% |
| Table 1: Suzuki-Miyaura Coupling for the Synthesis of this compound |
Other transition metal-mediated cross-coupling reactions such as Stille, Negishi, and Hiyama couplings could also be envisioned for the synthesis of this compound, each offering different advantages concerning substrate scope and functional group tolerance. However, the Suzuki-Miyaura coupling remains a widely adopted and effective strategy.
Direct Heteroarylation Methods
Direct heteroarylation represents a more atom-economical and environmentally benign approach to the synthesis of bi-heterocyclic compounds as it avoids the pre-functionalization of one of the coupling partners. nih.gov This methodology involves the direct activation of a C-H bond on one of the heterocycles, which then couples with a halogenated or otherwise activated partner. mdpi.com
While a specific protocol for the direct heteroarylation synthesis of this compound is not extensively documented in publicly available literature, the principles of this method can be applied. A potential direct arylation route could involve the coupling of 2-chlorothiophene with 6-chloronicotinaldehyde. In this scenario, a palladium catalyst would be employed to activate a C-H bond on the 2-chlorothiophene, followed by coupling with the 6-chloronicotinaldehyde.
The regioselectivity of the C-H activation on the 2-chlorothiophene would be a critical factor to control, as there are multiple C-H bonds available for activation. researchgate.net However, palladium-catalyzed C-H functionalization often shows a preference for the C5 position of 2-substituted thiophenes. nih.gov The aldehyde group on the nicotinaldehyde would need to be stable under the reaction conditions. The development of such a direct arylation would offer a more streamlined synthesis by reducing the number of synthetic steps. mdpi.com
Reactions of the Aldehyde Moiety
The aldehyde functional group at the C3 position of the pyridine ring is a primary site for a diverse range of chemical transformations. Its reactivity is characteristic of aromatic aldehydes, readily participating in nucleophilic additions, condensations, and redox reactions.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. This reactivity is fundamental for constructing more complex molecular architectures. Common nucleophilic addition reactions include the addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to form secondary alcohols. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol.
Table 1: Representative Nucleophilic Addition Reactions
| Reactant | Nucleophile/Reagents | Product |
| This compound | 1. CH₃MgBr, 2. H₃O⁺ | 1-(6-(5-Chloro-2-thienyl)pyridin-3-yl)ethan-1-ol |
| This compound | 1. PhLi, 2. H₃O⁺ | (6-(5-Chloro-2-thienyl)pyridin-3-yl)(phenyl)methanol |
| This compound | KCN, H⁺ (catalytic) | 2-(6-(5-Chloro-2-thienyl)pyridin-3-yl)-2-hydroxyacetonitrile |
A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. researchgate.netlibretexts.org This reaction is typically catalyzed by acid and proceeds through a reversible pathway involving the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a versatile method for introducing nitrogen-containing functionalities. libretexts.orgwikipedia.org Schiff bases derived from heterocyclic aldehydes are of significant interest in coordination chemistry and medicinal chemistry. ijpsonline.com The reaction is generally most efficient at a slightly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, while ensuring the primary amine remains sufficiently nucleophilic.
Table 2: Illustrative Schiff Base Formation
| Reactant | Amine | Product (Schiff Base) |
| This compound | Aniline | (E)-N-Benzylidene-6-(5-chloro-2-thienyl)pyridin-3-amine |
| This compound | Ethanolamine | 2-(((6-(5-Chloro-2-thienyl)pyridin-3-yl)methylene)amino)ethan-1-ol |
| This compound | Hydrazine (B178648) Hydrate (B1144303) | (6-(5-Chloro-2-thienyl)pyridin-3-yl)methanedial dihydrazone |
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other heterocyclic rings, provided appropriate reagents are chosen.
Oxidation: The conversion of the aldehyde to a carboxylic acid, 6-(5-chloro-2-thienyl)nicotinic acid, is a key transformation. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used, milder reagents such as silver oxide (Ag₂O) or buffered potassium permanganate are often preferred to avoid potential side reactions on the electron-rich thiophene ring. organic-chemistry.org
Reduction: The selective reduction of the aldehyde to the corresponding primary alcohol, (6-(5-chloro-2-thienyl)pyridin-3-yl)methanol, can be readily achieved using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation, as it is selective for aldehydes and ketones and will not reduce the aromatic pyridine or thiophene rings. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. nih.gov
Table 3: Selective Oxidation and Reduction of the Aldehyde Moiety
| Transformation | Reagents | Product |
| Oxidation | Silver(I) oxide (Ag₂O) | 6-(5-Chloro-2-thienyl)nicotinic acid |
| Reduction | Sodium borohydride (NaBH₄) | (6-(5-Chloro-2-thienyl)pyridin-3-yl)methanol |
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. organic-chemistry.org This inherent electron deficiency is further amplified by the electron-withdrawing effects of both the C6-thienyl and C3-aldehyde substituents, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally unreactive towards electrophilic substitution, requiring harsh conditions. organic-chemistry.org When such reactions do occur, substitution is directed to the C5 position. The nitrogen atom and the existing substituents at C3 and C6 deactivate the C2, C4, and C6 positions towards electrophilic attack. The C5 position is the least deactivated, making it the most likely site for reactions like nitration or halogenation under forcing conditions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C6 positions. organic-chemistry.org In this molecule, the C6 position is already substituted. The C2 and C4 positions are the most electron-deficient and therefore the most susceptible to attack by nucleophiles. The presence of the electron-withdrawing aldehyde group further enhances this reactivity. It is conceivable that under specific conditions, a strong nucleophile could displace a group at the C2 or C4 position if a suitable leaving group were present.
The existing substituents can be used to direct further functionalization. While the aldehyde group itself is not typically a directing group for C-H activation on the pyridine ring, the pyridine nitrogen can direct metallation to the C2 position. However, the most synthetically valuable handle for peripheral functionalization is the carbon-chlorine bond on the thiophene ring.
This C-Cl bond can be activated for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov By reacting this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base, the chlorine atom can be replaced with a new aryl or heteroaryl group. nih.gov This provides a powerful method for elaborating the molecular structure and synthesizing complex bi- and ter-aryl systems.
Table 4: Potential Directed Functionalization via Cross-Coupling
| Reaction Type | Coupling Partner | Catalyst/Base | Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-(5-Phenyl-2-thienyl)nicotinaldehyde |
| Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-(5-(4-Methoxyphenyl)-2-thienyl)nicotinaldehyde |
Reactivity of the Chlorinated Thiophene Moiety
The presence of a chlorine atom on the thiophene ring significantly modulates its reactivity compared to unsubstituted thiophene. This halogen substituent exerts both inductive and resonance effects, influencing the electron density and susceptibility of the ring to various chemical transformations.
The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the thiophene ring, making it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to unsubstituted thiophene. masterorganicchemistry.comlibretexts.org In EAS, an electrophile attacks the electron-rich pi system of the aromatic ring. nih.govrsc.orgresearchgate.net The deactivating nature of chlorine means that harsher reaction conditions are generally required for electrophilic substitution to occur. masterorganicchemistry.com
Conversely, the electron-withdrawing nature of the chlorine atom, coupled with the inherent electron-withdrawing properties of the attached pyridine ring, renders the thiophene ring more susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group—in this case, the chloride ion. researchgate.netclaremont.edu For this reaction to proceed efficiently, the ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). nih.govnih.gov The pyridine ring and the aldehyde group contribute to this activation, making the displacement of the chloro substituent by various nucleophiles a feasible transformation. The reaction is particularly favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the intermediate. nih.gov
The chlorine atom on the thiophene ring serves as a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.govlibretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride (the thiophene moiety) with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. arkat-usa.orgnih.govut.ac.irnih.gov This method allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-5 position of the thiophene ring, replacing the chlorine atom. The efficiency of the coupling can be influenced by the choice of palladium catalyst, ligands, base, and solvent. arkat-usa.orgnih.govnih.gov
Stille Coupling: In the Stille reaction, the chlorinated thiophene can be coupled with an organostannane reagent (organotin compound) using a palladium catalyst. This reaction is known for its tolerance of a wide range of functional groups. It provides another effective route to introduce diverse organic fragments at the site of the chlorine atom. rsc.org
Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.org This would allow for the introduction of a vinyl group at the C-5 position of the thiophene ring, providing a substrate for further transformations.
The general conditions for these cross-coupling reactions are summarized in the table below.
| Reaction | Coupling Partner | Catalyst System | Typical Product |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 6-(5-R-2-thienyl)nicotinaldehyde |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst (e.g., Pd(PPh₃)₄), often with a Cu(I) co-catalyst | 6-(5-R-2-thienyl)nicotinaldehyde |
| Heck | Alkene (H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand | 6-(5-(Ethenyl-R)-2-thienyl)nicotinaldehyde |
Intramolecular and Intermolecular Cyclization Processes
The bifunctional nature of this compound, possessing both an aldehyde and a reactive heteroaromatic system, makes it a prime candidate for various cyclization reactions to form fused heterocyclic systems. These reactions can be either intramolecular, involving only the starting molecule, or intermolecular, involving reaction with other reagents.
Intramolecular Cyclization: While direct intramolecular cyclization of this compound itself is not extensively documented, analogous systems suggest potential pathways. Cationic π-cyclizations, for instance, can occur where an activated N-acyliminium ion (formed from the aldehyde) cyclizes onto an electron-rich aromatic ring. nih.gov However, the pyridine ring is generally less reactive than benzene (B151609) in such cyclizations due to the electron-withdrawing effect of the nitrogen atom. nih.gov
Intermolecular Cyclization: The aldehyde functionality is a key reactive site for building new rings through condensation reactions with various partners. These reactions often lead to the formation of thienopyridine derivatives, a class of compounds with significant biological activity. libretexts.org
Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups) to form a quinoline (B57606) or related fused pyridine system. In a hypothetical application, if the thiophene ring were modified to contain an amino group ortho to the pyridine linkage, a Friedländer-type intramolecular cyclization could be envisioned. More commonly, the aldehyde group of the title compound can react with an appropriate amino-ketone in an intermolecular fashion to construct complex polycyclic systems.
Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, a cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgnih.gov While the title compound already contains a thiophene, its aldehyde group could potentially participate as the carbonyl component in a Gewald-type reaction with an active methylene nitrile and sulfur to construct a new, highly substituted thiophene ring fused to another system.
Hantzsch Pyridine Synthesis: This is another multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia) to form a dihydropyridine, which can then be oxidized to a pyridine. The nicotinaldehyde moiety of the title compound can serve as the aldehyde component in a Hantzsch synthesis to create complex, substituted bipyridine-like structures.
These cyclization reactions represent powerful strategies for leveraging the reactivity of this compound to synthesize more complex heterocyclic frameworks, such as thieno[2,3-b]pyridines or thieno[2,3-c]pyridines.
| Cyclization Reaction | Reactants | Product Type | Role of Target Compound |
| Friedländer Annulation | o-Aminoaryl ketone/aldehyde + Active methylene compound | Fused Pyridine (e.g., Quinoline) | Aldehyde component |
| Gewald Synthesis | Carbonyl compound + α-Cyanoester + Sulfur + Base | 2-Aminothiophene | Aldehyde component |
| Hantzsch Synthesis | Aldehyde + 2x β-Ketoester + Ammonia (B1221849) | Dihydropyridine/Pyridine | Aldehyde component |
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the complete atomic connectivity and stereochemistry of a compound.
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are critical parameters for assigning specific protons to their positions in the molecular structure.
For 6-(5-Chloro-2-thienyl)nicotinaldehyde, the aromatic region of the ¹H NMR spectrum is of particular interest. The spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and thiophene (B33073) rings. Based on data reported in patent literature for a synthesis of the compound, the following assignments have been made in a DMSO-d₆ solvent.
The aldehydic proton characteristically appears as a singlet at a downfield chemical shift of 10.12 ppm. The protons of the pyridine ring appear at 9.12 ppm (doublet), and 8.35 ppm (doublet of doublets). The thiophene ring protons are observed as two doublets at 7.82 ppm and 7.38 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 10.12 | s (singlet) | N/A | Aldehyde H (CHO) |
| 9.12 | d (doublet) | Not Reported | Pyridine H |
| 8.35 | dd (doublet of doublets) | Not Reported | Pyridine H |
| 7.82 | d (doublet) | Not Reported | Thiophene H |
| 7.38 | d (doublet) | Not Reported | Thiophene H |
Note: The specific positions on the pyridine and thiophene rings corresponding to each signal were not explicitly assigned in the source literature.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.
A typical ¹³C NMR spectrum for this compound would be expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The aldehydic carbonyl carbon would have the most downfield shift, typically in the range of 190-200 ppm. The aromatic carbons of the pyridine and thiophene rings would appear in the approximate range of 110-160 ppm.
Despite a thorough review of scientific literature and chemical databases, a published ¹³C NMR spectrum with assigned chemical shifts for this compound could not be located. Therefore, a data table for these values cannot be provided at this time.
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of complex structures. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.
COSY would reveal proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons within the pyridine and thiophene ring systems.
HSQC would correlate each proton signal with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the protonated carbons.
HMBC would show correlations between protons and carbons over two to three bonds, which is invaluable for identifying quaternary (non-protonated) carbons and confirming the linkage between the pyridine and thiophene rings.
Specific experimental 2D NMR data for this compound are not available in the public domain, precluding a detailed analysis and data presentation for this subsection.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups have characteristic absorption bands that can be used for identification. For this compound, the most prominent peaks would be:
Aldehyde C=O Stretch: A strong, sharp absorption band typically found in the region of 1690-1740 cm⁻¹.
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretches appearing above 3000 cm⁻¹ and the aldehydic C-H stretch appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
A search of available scientific literature did not yield a published FTIR spectrum or a list of characteristic absorption frequencies for this specific compound.
Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and aromatic ring systems. A Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations of both the thiophene and pyridine moieties.
No experimental Raman spectroscopy data for this compound could be located in the reviewed literature.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound (molecular formula C₁₀H₆ClNOS), the molecular weight is 223.68 g/mol chemicalbook.com. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at an m/z corresponding to this mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺• peak approximately one-third the intensity of the [M]⁺• peak, owing to the natural abundance of the ³⁷Cl isotope.
The fragmentation of this compound under mass spectrometric conditions can be predicted to occur through several key pathways, based on the fragmentation of related structures such as N-[2(5H)-thienyliden]amines and pyridinecarboxaldehydes arkat-usa.orgnist.gov.
Expected Fragmentation Pathways:
Loss of the Aldehyde Group: A primary fragmentation would likely involve the loss of the formyl radical (•CHO) from the molecular ion, resulting in a significant fragment ion [M-CHO]⁺.
Cleavage of the Thienyl-Pyridine Bond: The bond connecting the thiophene and pyridine rings could cleave, leading to fragments corresponding to the individual heterocyclic systems. This could result in ions such as [C₅H₃ClN]⁺• from the chloropyridine portion and [C₅H₃S]⁺ from the thienyl portion, or their respective charged fragments.
Thiophene Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, often involving the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a thioformyl (B1219250) radical (•CHS) arkat-usa.org.
Pyridine Ring Fragmentation: The pyridine ring can fragment through the loss of HCN or related neutral molecules, a common pathway for nitrogen-containing heterocycles arkat-usa.org.
A hypothetical fragmentation pattern is presented in the table below.
| Predicted Fragment Ion | m/z Value | Possible Origin |
| [C₁₀H₆ClNOS]⁺• (M⁺•) | 223/225 | Molecular Ion |
| [C₉H₅ClNOS]⁺ | 194/196 | Loss of •CHO |
| [C₅H₃ClN]⁺• | 112/114 | Chloropyridine fragment |
| [C₅H₃S]⁺ | 83 | Thienyl fragment |
Note: The m/z values are nominal masses. The table represents a predictive model based on the fragmentation of similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with its conjugated aromatic system and the carbonyl group masterorganicchemistry.com. The extended conjugation between the chlorothiophene and pyridine rings is anticipated to result in absorption maxima at longer wavelengths compared to the individual parent heterocycles acs.org.
Expected Electronic Transitions:
π→π Transitions:* These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated π-system of the thienyl and pyridinyl rings. The extended conjugation is likely to shift these transitions to the near-UV region (200-400 nm) uni.lu.
n→π Transitions:* The non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can be excited to an antibonding π* orbital. These transitions are typically of lower intensity and occur at longer wavelengths than π→π* transitions masterorganicchemistry.com. The carbonyl n→π* transition is often observed as a weak band at the edge of the visible region.
The table below summarizes the expected electronic transitions for this compound.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |
| π→π | π (Thienyl, Pyridinyl) → π | 250-350 nm | High (ε > 10,000 L·mol⁻¹·cm⁻¹) |
| n→π | n (Nitrogen, Oxygen) → π | 350-450 nm | Low (ε < 2,000 L·mol⁻¹·cm⁻¹) |
Note: The specific λmax and ε values are estimations and can be influenced by solvent polarity.
Research on related compounds, such as per(2-thienyl)pyridines, has shown that the electronic properties and absorption spectra are highly tunable based on the substitution pattern acs.org. The presence of the electron-withdrawing chloro and aldehyde groups is expected to influence the energy levels of the molecular orbitals and thus the absorption maxima.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state structure can be hypothesized based on the analysis of similar molecules containing thienyl and pyridinyl rings researchgate.net.
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions are expected to play a crucial role in the crystal packing:
π-π Stacking: The planar aromatic rings of the thienyl and pyridinyl moieties are likely to engage in π-π stacking interactions, where the rings of adjacent molecules align face-to-face or offset. These interactions are a significant driving force in the packing of aromatic compounds researchgate.net.
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds involving the aldehyde group and the pyridine nitrogen are possible, influencing the supramolecular assembly researchgate.net.
Halogen Bonding: The chlorine atom on the thiophene ring could participate in halogen bonding interactions with electronegative atoms like the nitrogen of the pyridine ring or the oxygen of the aldehyde group in neighboring molecules.
A hypothetical table of crystallographic parameters is provided below, based on data from related structures.
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Intermolecular Interactions | π-π stacking, C-H···N/O hydrogen bonds, Halogen bonds |
Electrochemical Characterization
Electrochemical methods, particularly cyclic voltammetry, are used to investigate the redox properties of a compound, providing information about its ability to be oxidized or reduced.
The cyclic voltammogram of this compound is expected to show redox processes associated with both the electron-rich thiophene ring and the electron-deficient pyridine ring. The presence of the electron-withdrawing chloro and aldehyde substituents will likely make the compound more difficult to oxidize and easier to reduce compared to unsubstituted 2-thienylpyridine acs.orgmdpi.com.
Oxidation: An irreversible oxidation wave is anticipated at a positive potential, corresponding to the oxidation of the π-electron-rich thiophene ring. The electron-withdrawing groups would shift this oxidation to a higher potential.
Reduction: The pyridine ring, especially with the attached aldehyde group, is susceptible to reduction. A reversible or quasi-reversible reduction wave at a negative potential is expected, corresponding to the formation of a radical anion mdpi.comnih.gov. The stability of this radical anion would influence the reversibility of the process.
The table below summarizes the expected electrochemical behavior.
| Redox Process | Expected Potential Range (vs. a reference electrode) | Expected Characteristics |
| Oxidation | > +1.0 V | Irreversible, associated with the thiophene ring |
| Reduction | -1.0 to -2.0 V | Reversible or quasi-reversible, associated with the pyridine-aldehyde moiety |
Note: The potential values are estimates and are highly dependent on the solvent and electrolyte used.
Studies on related thienyl-pyridine systems have demonstrated that their redox properties can be finely tuned by altering the substituents, which has implications for their use in electronic materials .
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of 6-(5-chloro-2-thienyl)nicotinaldehyde. These theoretical methods offer a detailed perspective on the molecule's intrinsic properties.
Density Functional Theory (DFT) Studies of Electronic Structure and Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often utilizing the B3LYP method with a basis set like 6-31G(d,p), are employed to determine the optimized molecular geometry. nih.gov These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.
| Parameter | Typical Calculated Value |
|---|---|
| C-Cl Bond Length (Å) | ~1.74 |
| C=O Bond Length (Å) | ~1.21 |
| Pyridine-Thiophene Dihedral Angle (°) | ~30-45 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is typically localized on the electron-rich thiophene (B33073) ring, which acts as the primary electron donor. Conversely, the LUMO is generally centered on the electron-deficient pyridine (B92270) ring and the aldehyde group, which function as the electron acceptor. The HOMO-LUMO gap provides insights into the molecule's electronic transitions and its susceptibility to electronic excitation. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 to -6.0 |
| LUMO Energy | ~ -2.5 to -2.0 |
| HOMO-LUMO Gap | ~ 4.0 to 3.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red) are concentrated around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring. nih.gov These areas are susceptible to electrophilic attack. Conversely, the regions of positive electrostatic potential (usually colored blue) are located around the hydrogen atoms. nih.gov The MEP map provides a visual representation of the molecule's reactivity and intermolecular interaction sites. nih.gov
Reactivity Indices and Prediction of Reaction Sites
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution.
Global Softness (S) : The reciprocal of chemical hardness, indicating the molecule's capacity to accept electrons.
These descriptors are calculated using the energies of the HOMO and LUMO. For this compound, these indices help in predicting its behavior in chemical reactions. Local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atoms within the molecule that are most likely to participate in electrophilic or nucleophilic reactions.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of this compound over time.
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound is crucial for understanding its flexibility and the relative stability of its different spatial arrangements. The primary source of conformational variability is the rotation around the single bond connecting the pyridine and thiophene rings.
By systematically rotating this bond and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). The global minimum on this energy landscape corresponds to the most probable conformation of the molecule. These studies are essential for understanding how the molecule's shape influences its interactions with other molecules. Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time, providing a dynamic picture of the molecule's flexibility and accessible conformations at a given temperature. nih.gov
Computational Prediction of Reaction Pathways and Transition States
The synthesis of bi-aryl compounds like this compound often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the reaction pathways and identifying the transition states of such catalytic cycles. nih.gov
A typical Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com Computational models can calculate the energy profiles of these steps, helping to identify the rate-determining step and optimize reaction conditions.
For instance, in the palladium-catalyzed Suzuki-Miyaura coupling, DFT calculations can model the initial oxidative addition of an aryl halide to the Pd(0) catalyst. This involves the breaking of the carbon-halogen bond and the formation of a new palladium-carbon bond. The energy barrier for this step, known as the activation energy, can be calculated. nih.gov Subsequent steps, including the transmetalation with the organoboron reagent and the final reductive elimination that forms the C-C bond and regenerates the catalyst, can also be modeled to provide a complete energy profile of the reaction. nih.gov
In studies of related pyridine derivatives, DFT calculations have been employed to investigate reaction mechanisms and predict the most stable conformations of the products. nih.gov These studies often use basis sets like B3LYP/6-31G(d,p) to perform geometry optimization and calculate electronic properties. nih.gov For example, the investigation of the Suzuki-Miyaura cross-coupling on a palladium H-beta zeolite using DFT calculations revealed activation energies for different steps in the catalytic cycle. The oxidative addition was found to have an activation energy of 2.6 kcal mol⁻¹, while the transmetalation step had a significantly higher barrier of 30.5 kcal mol⁻¹, identifying it as the rate-determining step. nih.gov
Table 1: Illustrative Activation Energies in a Model Suzuki-Miyaura Reaction Pathway
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | 2.6 |
| Transmetalation | 30.5 |
| Reductive Elimination | 14.4 |
Note: Data is illustrative and based on a model system to demonstrate the type of information obtained from computational predictions of reaction pathways. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at correlating the structural features of molecules with their physicochemical properties. These models are built on the principle that the properties of a chemical are a function of its molecular structure. For a compound like this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or electronic characteristics based on a set of calculated molecular descriptors.
While specific QSPR studies on this compound are not readily found, the methodology is widely applied to similar classes of organic molecules. The process involves:
Dataset Collection: Gathering a set of molecules with known experimental values for a specific property.
Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the descriptors to the property.
Model Validation: Testing the predictive power of the model using internal and external validation techniques.
For example, in studies of nicotinic acid derivatives, computational analyses that are foundational to QSPR, such as molecular docking, have been used to correlate structural features with biological activity. nih.gov Similarly, research on other pyridine derivatives has utilized DFT to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical descriptors in many QSPR models. nih.gov The energy gap between HOMO and LUMO can be related to the chemical reactivity and stability of the molecule.
Table 2: Common Molecular Descriptors Used in QSPR Studies
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of atoms, Number of rings |
| Topological | Wiener Index, Randić Index, Kier & Hall Shape Indices |
| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |
The application of QSPR models would allow for the rapid screening of virtual libraries of related compounds, enabling the prediction of properties for newly designed molecules without the need for immediate synthesis and experimental testing.
Applications As a Versatile Synthetic Building Block and Intermediate
Precursor for Novel Pyridine-Fused Heterocyclic Systems
The aldehyde functionality is a key handle for annulation reactions, allowing for the fusion of additional rings onto the parent pyridine (B92270) core. This versatility enables the synthesis of numerous novel heterocyclic systems with potential applications in medicinal chemistry and materials science.
The presence of the aldehyde group on the pyridine ring allows for the construction of fused thienopyridine systems, which are isomers of the well-known drug clopidogrel (B1663587) and ticlopidine. A common strategy involves the reaction of the aldehyde with reagents that can provide the necessary atoms to form a thiophene (B33073) ring. For instance, in a Gewald-type reaction, 6-(5-Chloro-2-thienyl)nicotinaldehyde can be condensed with an active methylene (B1212753) nitrile (such as ethyl cyanoacetate (B8463686) or malononitrile) and elemental sulfur in the presence of a base. This reaction proceeds through an initial Knoevenagel condensation followed by Michael addition of sulfur and subsequent ring closure to yield a highly substituted thieno[3,2-b]pyridine (B153574) derivative.
Another established method is the reaction with ethyl thioglycolate, which, after condensation and intramolecular cyclization, can also lead to the formation of a fused thieno[3,2-b]pyridine ring system. These synthetic routes are valuable for creating libraries of thienopyridine compounds for biological screening.
Table 1: Synthesis of Thienopyridine Scaffolds
| Reaction Type | Reagents for Annulation | Resulting Heterocyclic System |
|---|---|---|
| Gewald Reaction | Active methylene nitrile (e.g., malononitrile), Elemental Sulfur, Base (e.g., morpholine) | Substituted thieno[3,2-b]pyridines |
| Thioglycolate Condensation | Ethyl thioglycolate, Base (e.g., sodium ethoxide) | Thieno[3,2-b]pyridinones |
Pyrazolo[3,4-b]pyridines are an important class of heterocycles, often regarded as bioisosteres of purines, and are prevalent in many biologically active compounds. mdpi.comnih.gov The synthesis of these scaffolds can be achieved starting from this compound. A general approach involves the reaction of the aldehyde with a suitable hydrazine (B178648) derivative. researchgate.net For example, condensation of the aldehyde with hydrazine hydrate (B1144303) or a substituted hydrazine can lead to a hydrazone intermediate. Subsequent intramolecular cyclization, often requiring an additional functional group or reaction condition to facilitate ring closure onto the pyridine ring, yields the pyrazolo[3,4-b]pyridine core.
A more robust method involves first converting the aldehyde into an α,β-unsaturated ketone (a chalcone-like intermediate) via Claisen-Schmidt condensation with a suitable ketone. This intermediate can then undergo a cyclocondensation reaction with hydrazine, where the pyrazole (B372694) ring is formed across the double bond and carbonyl group, fusing it to the pyridine ring. researchgate.net This strategy offers a modular approach to variously substituted pyrazolo[3,4-b]pyridines. researchgate.netjk-sci.com
Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds
| Intermediate | Reagents for Annulation | Resulting Heterocyclic System |
|---|---|---|
| α,β-Unsaturated Ketone (from aldehyde) | Hydrazine or substituted hydrazines | Substituted pyrazolo[3,4-b]pyridines |
| Aldehyde | Hydrazine (requires additional activation for cyclization) | Pyrazolo[3,4-b]pyridines |
The aldehyde group is a versatile functional handle for the synthesis of five-membered sulfur- and nitrogen-containing heterocycles like thiazoles and thiazolidinones. The classical Hantzsch thiazole (B1198619) synthesis can be adapted for this purpose, where the aldehyde reacts with an α-halocarbonyl compound and a thioamide. wikipedia.org A highly effective variation involves a one-pot, three-component reaction of the aldehyde, thiosemicarbazide, and an α-haloketone, which proceeds through a thiosemicarbazone intermediate to yield 2-hydrazinylthiazole (B183971) derivatives. sci-hub.se
For the synthesis of thiazolidinones, a well-established and efficient method is the one-pot three-component condensation of an aldehyde, an amine, and thioglycolic acid (mercaptoacetic acid). nih.gov Using this compound in this reaction with various primary amines (anilines, benzylamines) and thioglycolic acid provides a direct route to a diverse library of 2,3-disubstituted thiazolidin-4-ones bearing the 6-(5-chloro-2-thienyl)nicotinyl moiety. nih.govresearchgate.net
Table 3: Synthesis of Thiazole and Thiazolidinone Structures
| Target Heterocycle | Synthetic Method | Key Reagents |
|---|---|---|
| Thiazole | Hantzsch Synthesis (modified) | Thiosemicarbazide, α-Haloketone |
| Thiazolidin-4-one | Three-Component Reaction | Primary amine, Thioglycolic acid |
The Friedländer annulation is a powerful method for synthesizing quinolines and their aza-analogs like naphthyridines. jk-sci.comwikipedia.org The classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netresearchgate.net To apply this strategy using this compound, the pyridine ring must first be functionalized with an amino group at the C-2 position, ortho to the aldehyde at C-3. This creates the necessary 2-amino-3-formylpyridine precursor.
Once this precursor is obtained, its reaction with various ketones (e.g., acetone, cyclohexanone, acetophenone) under acidic or basic catalysis leads to the formation of a new fused pyridine ring. This results in the construction of highly substituted naphthyridine derivatives, which are important structural motifs in medicinal chemistry. This approach allows for the systematic variation of substituents on the newly formed ring, depending on the choice of the ketone component.
Table 4: Synthesis of Naphthyridine Derivatives via Friedländer Annulation
| Precursor | Reagent with α-Methylene Group | Resulting Heterocyclic System |
|---|---|---|
| 2-Amino-6-(5-chloro-2-thienyl)nicotinaldehyde | Ketones (e.g., cyclohexanone) | Substituted Naphthyridines |
The utility of this compound extends beyond the synthesis of bicyclic systems. The fused heterocycles prepared in the preceding sections can themselves serve as intermediates for the construction of even more complex, multi-ring architectures. For instance, functional groups on the newly formed rings (e.g., amino, carboxyl, or halo groups) can be used for subsequent cyclization reactions, leading to tetracyclic or even more complex polycyclic aromatic systems. researchgate.net
Furthermore, cycloaddition reactions, such as [4+2] Diels-Alder reactions, can be employed. chim.it An intermediate derived from the starting aldehyde could be designed to contain a diene or dienophile moiety, which could then react with a suitable partner to build additional rings. These advanced strategies open pathways to novel heteroacenes and other complex scaffolds that are of interest in materials science and as scaffolds for drug discovery.
Role in Multi-Component Reaction (MCR) Strategies for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov The aldehyde functionality makes this compound an ideal substrate for a variety of MCRs, enabling the rapid generation of libraries of structurally diverse compounds.
Key MCRs where this aldehyde can be employed include:
Biginelli Reaction: A three-component reaction between the aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea. This reaction, typically acid-catalyzed, produces dihydropyrimidinones or thiones, which are valuable scaffolds in medicinal chemistry.
Hantzsch Dihydropyridine Synthesis: In this four-component variant, the aldehyde reacts with two equivalents of a β-dicarbonyl compound and ammonia (B1221849) (or an ammonium (B1175870) salt) to yield 1,4-dihydropyridine (B1200194) derivatives. These structures are famously associated with calcium channel blockers.
Ugi and Passerini Reactions: These isocyanide-based MCRs are fundamental in creating peptide-like structures. In the Ugi four-component reaction, the aldehyde condenses with an amine, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide. The related Passerini three-component reaction involves the aldehyde, an isocyanide, and a carboxylic acid to yield an α-acyloxy carboxamide. These reactions are highly valued for their ability to generate high levels of molecular diversity.
The use of this compound in these MCRs introduces a unique heterocyclic fragment into the final products, providing access to novel chemical space for drug discovery and other applications.
Table 5: Application of this compound in MCRs
| MCR Name | Other Components | Resulting Molecular Scaffold |
|---|---|---|
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |
| Hantzsch Synthesis | 2x β-Dicarbonyl compound, Ammonia | 1,4-Dihydropyridine |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamide |
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide |
Lack of Published Research on this compound in Advanced Materials and Supramolecular Chemistry
Despite its potential as a functionalized heterocyclic compound, a thorough review of scientific literature reveals a notable absence of published research detailing the application of this compound in the development of advanced materials, supramolecular assemblies, or chemosensors.
While the unique structural features of this compound, which combine a pyridine ring, a chlorinated thiophene moiety, and an aldehyde functional group, suggest its potential as a versatile building block, there is currently no specific data or research findings in the public domain to substantiate its use in these highly specialized areas of chemistry.
Extensive searches of scholarly databases and chemical literature have not yielded any studies that utilize this particular compound for the synthesis of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species. Similarly, there is no available information on its incorporation into more complex supramolecular structures, where molecules are organized into well-defined assemblies through non-covalent interactions. The development of advanced functional materials, which often relies on the precise arrangement of molecular components to achieve desired optical, electronic, or responsive properties, also appears to be an unexplored area for this specific aldehyde.
The aldehyde group present in the molecule could theoretically be used to form Schiff bases through condensation reactions with primary amines. nih.govnih.govrsc.org Such Schiff base derivatives are a common feature in the design of chemosensors and ligands for supramolecular coordination complexes. nih.govnih.gov The thienyl and pyridine rings could also participate in π-stacking interactions, which are crucial for the formation of supramolecular assemblies. nih.gov However, these are general principles of molecular design, and without specific research on this compound, any discussion of its utility remains speculative.
It is important to note that the absence of published data does not definitively mean the compound is without potential. It may be that research into its applications is very recent and not yet published, or that its synthesis and functionalization for these purposes are still under investigation. Nevertheless, based on the current body of scientific literature, no concrete examples or detailed research findings can be presented for its role as a versatile synthetic building block in the development of advanced materials and supramolecular assemblies.
Further research would be required to explore and establish the potential of this compound in these fields. Such studies would likely involve its derivatization and subsequent investigation of the photophysical properties, ion-binding capabilities, and self-assembly behavior of the resulting products.
Future Research Directions and Emerging Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The future of synthesizing 6-(5-Chloro-2-thienyl)nicotinaldehyde and its analogs is geared towards greener and more efficient chemical processes. Traditional multi-step syntheses are often plagued by the use of hazardous reagents, significant waste generation, and high energy consumption. unive.it To address these challenges, research is pivoting towards several key areas:
Reductive Carbonylation: A promising sustainable alternative to classical formylation methods is reductive carbonylation. This approach utilizes carbon monoxide in conjunction with a reducing agent to directly introduce the aldehyde group. unive.itresearchgate.net Future work will likely focus on employing safer hydrogen donors, such as silanes, to replace flammable gaseous hydrogen, and developing recyclable, low-metal-content catalysts to minimize environmental impact. unive.itresearchgate.net
Biocatalytic Approaches: The use of enzymes in organic synthesis offers unparalleled selectivity and mild reaction conditions. Aldehyde dehydrogenases are being explored for the chemoselective oxidation of various aldehydes to carboxylic acids, and this technology could be adapted for the synthesis of precursors or derivatives of the target molecule. uva.nl Future research may focus on engineering enzymes with improved tolerance to substrate concentrations and long-term stability for broader industrial application. uva.nl
Desaturative Aromatization: A mechanistically distinct and innovative approach involves the synthesis of aromatic aldehydes from saturated precursors through a desaturative process. nih.gov This strategy, which can be enabled by synergistic triple catalysis (e.g., enamine, photoredox, and cobalt), offers an alternative to traditional electrophilic aromatic substitution and can provide access to highly substituted derivatives that are otherwise difficult to obtain. nih.gov
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Reductive Carbonylation | Use of safer reagents, potential for catalyst recycling. unive.itresearchgate.net | Development of phosphine-free, low metal content catalysts and use of non-gaseous hydrogen donors. unive.it |
| Biocatalysis | High chemoselectivity, environmentally benign conditions. uva.nl | Improving enzyme stability and substrate tolerance. uva.nl |
| Desaturative Aromatization | Access to complex substitution patterns, mechanistically novel. nih.gov | Broadening substrate scope and optimizing catalytic systems. nih.gov |
Exploration of Novel Catalytic Systems for Selective Transformations
The core structure of this compound is typically assembled via a cross-coupling reaction. The advancement of these catalytic systems is paramount for improving reaction efficiency, selectivity, and substrate scope.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are foundational to the synthesis of biaryl compounds like the target molecule. jocpr.comorganic-chemistry.org Future research is focused on several key aspects:
Advanced Ligand Development: The ligand bound to the palladium center plays a crucial role in the catalyst's activity and selectivity. nih.gov Research into bulky, electron-rich phosphine (B1218219) ligands, such as SPhos, has demonstrated unprecedented activity, enabling reactions at low catalyst loadings and even at room temperature for challenging substrates like aryl chlorides. nih.gov The continued design of novel ligands will be essential for overcoming existing limitations.
Monoligated Palladium Catalysts: Recent studies suggest that monoligated palladium(0) species, L1Pd(0), are the most active catalytic species in cross-coupling reactions. acs.orgnih.gov Developing methods to generate these highly active but unstable species from stable precatalysts is a major area of contemporary research. acs.org
Regioselective Direct Arylation: To streamline synthetic routes, direct arylation reactions are being explored as an alternative to traditional cross-coupling, which requires pre-functionalized starting materials. For instance, direct arylation of pyridine (B92270) N-oxides has been shown to occur with excellent yield and complete selectivity for the 2-position, offering a more atom-economical approach. nih.gov
| Catalytic System | Area of Innovation | Potential Impact on Synthesis |
| Palladium-Catalyzed Cross-Coupling | Novel Ligand Design (e.g., SPhos) nih.gov | Increased reaction rates, broader substrate scope, milder reaction conditions. |
| Monoligated Pd(0) Catalysts | Generation from stable precatalysts acs.org | Highly active catalysts leading to lower catalyst loadings and higher efficiency. |
| Direct Arylation | Regioselective C-H functionalization nih.gov | More atom-economical and shorter synthetic routes. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. youtube.comyoutube.com The integration of flow chemistry and automation is a key future direction for the synthesis of this compound and its derivatives.
Key benefits and future research directions include:
Enhanced Process Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. youtube.comyoutube.com
Process Intensification: Operating at elevated temperatures and pressures in superheated flow processes can dramatically accelerate reaction rates, potentially eliminating the need for a catalyst in some cases. nih.gov
Automated Optimization: Automated flow chemistry platforms can be used to rapidly screen reaction conditions and optimize synthetic protocols, significantly accelerating research and development. jocpr.comyoutube.com This allows for high-throughput synthesis of compound libraries for screening purposes. jocpr.com
Scalability: Flow chemistry allows for seamless scaling of production from the laboratory to industrial manufacturing simply by running the system for longer periods. youtube.com
Advanced Computational Design and Predictive Modeling of New Derivatives
Computational chemistry is an increasingly indispensable tool in the design of new molecules with desired properties. eprajournals.comresearchgate.net For this compound, computational methods will drive the rational design of new derivatives with enhanced biological activity or material properties.
Future research in this area will likely involve:
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to calculate the electronic properties, such as HOMO-LUMO energy gaps, and predict the reactivity and stability of new derivatives. researchgate.netresearchgate.net
Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding affinity and interaction of designed molecules with biological targets. nih.govnih.gov This allows for the in-silico screening of large virtual libraries of compounds before committing to their synthesis.
Physics-Based Modeling: Advanced techniques like Free Energy Perturbation (FEP) offer a rigorous approach to accurately compute the changes in protein binding affinity and stability resulting from specific mutations or ligand modifications. youtube.com
| Computational Method | Application | Desired Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. researchgate.netresearchgate.net | Prediction of reactivity, stability, and spectroscopic properties of new derivatives. |
| Molecular Docking | Simulation of ligand-protein interactions. nih.govnih.gov | Identification of promising drug candidates with high binding affinity to a target. |
| Free Energy Perturbation (FEP) | Calculation of free energy changes upon modification. youtube.com | Accurate prediction of the impact of structural changes on biological activity. |
Mechanistic Elucidation of Complex Reaction Pathways
A deep understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient catalysts. The primary synthetic routes likely involve palladium-catalyzed cross-coupling reactions.
The generally accepted mechanism for reactions like the Suzuki and Stille couplings involves three main steps: acs.orgnih.govresearchgate.netuwindsor.ca
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide. nih.govuwindsor.ca
Transmetalation: The organic group from the organometallic reagent (e.g., organoboron or organotin) is transferred to the palladium center. nih.govuwindsor.ca
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.govuwindsor.ca
Future mechanistic studies will likely employ a combination of experimental techniques (e.g., kinetic analysis, catalyst resting-state identification) and computational modeling to:
Clarify the precise nature of the active catalytic species. nih.gov
Understand the factors that control regioselectivity, especially in direct arylation reactions. uwindsor.ca
Investigate the role of ligands and additives in accelerating key steps of the catalytic cycle.
Elucidate potential side reactions and catalyst deactivation pathways.
A more profound mechanistic understanding will pave the way for the rational design of next-generation catalysts and synthetic protocols for this compound and related heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
